Cas no 30430-48-9 (3,4,5-Trimethoxybenzoic acid [(2S,7aα,14aβ)-dodecahydro-11-oxo-7α,14α-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-2β-yl] ester)

3,4,5-Trimethoxybenzoic acid [(2S,7aα,14aβ)-dodecahydro-11-oxo-7α,14α-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-2β-yl] ester structure
30430-48-9 structure
Productnaam:3,4,5-Trimethoxybenzoic acid [(2S,7aα,14aβ)-dodecahydro-11-oxo-7α,14α-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-2β-yl] ester
CAS-nummer:30430-48-9
MF:C25H34N2O6
MW:458.547267436981
CID:321157

3,4,5-Trimethoxybenzoic acid [(2S,7aα,14aβ)-dodecahydro-11-oxo-7α,14α-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-2β-yl] ester Chemische en fysische eigenschappen

Naam en identificatie

    • Benzoic acid,3,4,5-trimethoxy-,(2S,7S,7aR,14S,14aS)-dodecahydro-11-oxo-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-2-ylester (9CI)
    • 3,4,5-Trimethoxybenzoic acid [(2S,7aα,14aβ)-dodecahydro-11-oxo-7α,14α-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-2β-yl] ester
    • Benzoic acid,3,4,5-trimethoxy-,(2S,7S,7aR,14S,14aS)-dodecahydro-11-oxo-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazoci
    • 7,14-Methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocine, benzoic acid deriv.
    • Benzoicacid, 3,4,5-trimethoxy-,dodecahydro-11-oxo-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-2-ylester, [2S-(2a,7b,7ab,14b,14aa)]-
    • Lupanine, 13-hydroxy-,3,4,5-trimethoxybenzoate (ester) (8CI)
    • Sarodesmine
    • CID 101316862
    • 1',2'-e][1,5]diazocin-2-yl ester
    • 3,4,5-dimethoxy-benzoic acid 11-oxo-dodecahydro-7,14-methano-dipyrido[1,2-a
    • Benzoic acid, 3,4,5-trimethoxy-, (2S,7S,7aR,14S,14aS)-dodecahydro-11-oxo-7,14-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-2-yl ester (9CI)
    • (3',4'5'-trimethoxybenzoyl)-13-oxylupanine
    • Inchi: 1S/C25H34N2O6/c1-30-21-10-15(11-22(31-2)24(21)32-3)25(29)33-18-7-8-26-13-16-9-17(20(26)12-18)14-27-19(16)5-4-6-23(27)28/h10-11,16-20H,4-9,12-14H2,1-3H3/t16-,17-,18-,19+,20-/m0/s1
    • InChI-sleutel: SVGLIODYIUJISG-FSGKZVOOSA-N
    • LACHT: O(C(C1C=C(C(=C(C=1)OC)OC)OC)=O)[C@H]1CCN2C[C@H]3[C@H]4CCCC(N4C[C@H](C3)[C@@H]2C1)=O

Berekende eigenschappen

  • Exacte massa: 458.242
  • Monoisotopische massa: 458.242
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 33
  • Aantal draaibare bindingen: 6
  • Complexiteit: 720
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.972
  • Topologisch pooloppervlak: 77.5

Experimentele eigenschappen

  • Smeltpunt: 174°C

3,4,5-Trimethoxybenzoic acid [(2S,7aα,14aβ)-dodecahydro-11-oxo-7α,14α-methano-2H,6H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-2β-yl] ester Gerelateerde literatuur

Artikelen aanbevelen

Aanbevolen leveranciers
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hebei Ganmiao New material Technology Co., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Ganmiao New material Technology Co., LTD
江苏科伦多食品配料有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
江苏科伦多食品配料有限公司